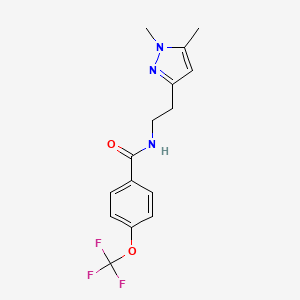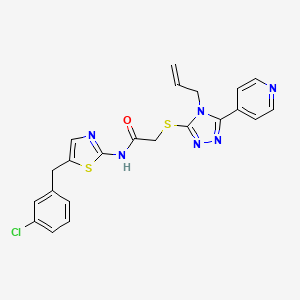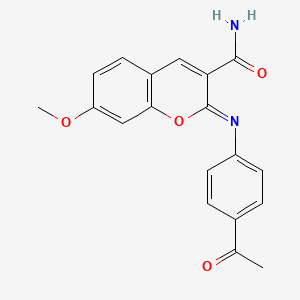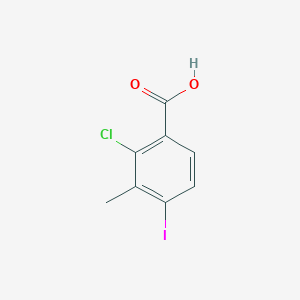
3-Amino-1,1-dioxo-thietane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1-dioxo-thietane-3-carboxylic acid is a chemical compound with the molecular formula C4H7NO4S . It has a molecular weight of 165.17 . The compound is a white solid and should be stored at 0-8°C .
Molecular Structure Analysis
The InChI code for 3-Amino-1,1-dioxo-thietane-3-carboxylic acid is 1S/C4H7NO4S/c5-4(3(6)7)1-10(8,9)2-4/h1-2,5H2,(H,6,7) . The compound’s structure includes a thietane ring, which is a four-membered cyclic sulfide, with a carboxylic acid and an amino group attached to it .Physical And Chemical Properties Analysis
3-Amino-1,1-dioxo-thietane-3-carboxylic acid is a white solid . It should be stored at 0-8°C . The compound has a molecular weight of 165.17 and a molecular formula of C4H7NO4S .Scientific Research Applications
Synthesis of Derivatives
“3-Amino-1,1-dioxo-thietane-3-carboxylic acid” can be used as a starting material for the synthesis of various derivatives. For instance, it has been used in the synthesis of 3-amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives . These derivatives have shown potential in various biological applications.
Anticancer Research
The derivatives of “3-Amino-1,1-dioxo-thietane-3-carboxylic acid” have shown potential in anticancer research. For example, compounds 3b, 3c, and 3d displayed better IC50 value of cytotoxicity (against HeLa) when compared with other derivatives . All the IC50 values were compared with the standard drug doxorubicin .
Antioxidant Activity
The compound 3d, a derivative of “3-Amino-1,1-dioxo-thietane-3-carboxylic acid”, exhibited the highest inhibition of 75% and 77% in the DPPH and ABTS antioxidant activity evaluation, respectively . This suggests that these compounds could be used in the development of new antioxidant agents.
Biological Applications
Aminonaphthoquinones, a class of compounds that can be synthesized from “3-Amino-1,1-dioxo-thietane-3-carboxylic acid”, have been potential candidates in therapeutic and biological applications . These molecules display antitubercular, antimalarials, trypanocidal, anticancer, and antimicrobial activities .
Pharmaceutical Industry
1,4-Naphthoquinones, which can be synthesized from “3-Amino-1,1-dioxo-thietane-3-carboxylic acid”, are widely used as raw materials in various drug preparations in the pharmaceutical industry .
Redox Potentials
The addition of a phenylamino moiety at the 2nd position of 1,4-naphthoquinones, which can be synthesized from “3-Amino-1,1-dioxo-thietane-3-carboxylic acid”, enhances their redox potentials . This property is beneficial in various biological systems.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
3-amino-1,1-dioxothietane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c5-4(3(6)7)1-10(8,9)2-4/h1-2,5H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJZJJUWYVIHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1-dioxo-thietane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)






